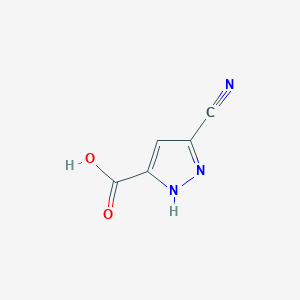

3-cyano-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

3-cyano-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a cyano group at position 3, and a carboxylic acid group at position 5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Ethanol/H<sub>2</sub>SO<sub>4</sub> is commonly used to synthesize ethyl esters:

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by ethanol.

Amidation Reactions

The carboxylic acid reacts with amines to form carboxamides. For example:

-

Primary amines : Forms stable amides under coupling agents (e.g., EDC/HOBt).

-

Hydrazines : Produces pyrazole-hydrazide derivatives used in coordination chemistry .

Example :

Reaction with benzylamine

-

Conditions : DCC (dicyclohexylcarbodiimide), DMAP (catalyst), DCM, RT.

-

Yield : 85%

Decarboxylation

Thermal or acidic decarboxylation removes CO<sub>2</sub> to yield 3-cyano-1H-pyrazole:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 180°C (neat) | 3-cyano-1H-pyrazole | Pharmaceutical synth. | |

| H<sub>2</sub>SO<sub>4</sub> (reflux) | Same as above | Intermediate |

a) Hydrolysis

The nitrile group converts to carboxylic acid or amide:

-

Acidic hydrolysis (H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>): Forms 3-carboxy-1H-pyrazole-5-carboxylic acid .

-

Basic hydrolysis (NaOH/H<sub>2</sub>O<sub>2</sub>): Yields primary amides.

b) Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the cyano group to an amine:

-

Product : 3-amino-1H-pyrazole-5-carboxylic acid (used in agrochemicals).

c) Cycloadditions

Participates in [3+2] cycloadditions with azides to form tetrazolo-pyrazole hybrids .

Metal Coordination

The carboxylic acid and pyrazole nitrogen act as ligands for transition metals:

Example Structure :

text[Cu(C₆H₃N₃O₂)₂(H₂O)₂]·2H₂O

Heterocycle Formation

Reacts with aldehydes or ketones to form fused pyrazolo-oxazines or pyrazolo-thiazines .

Example :

Reaction with benzaldehyde

Functional Group Compatibility Table

| Reaction Type | Reagents | Compatibility | Notes |

|---|---|---|---|

| Esterification | ROH + acid catalyst | High | Avoid strong bases |

| Amidation | Amines + coupling agents | Moderate | Sensitive to moisture |

| Cyano hydrolysis | H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> or NaOH | High | pH-dependent selectivity |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

- Reactivity Studies : Researchers investigate its reactivity patterns to develop new synthetic methodologies and understand reaction mechanisms.

Biology

- Enzyme Inhibition : 3-Cyano-1H-pyrazole-5-carboxylic acid has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating enzymatic activity through binding at active sites.

- Biochemical Pathways : The compound is explored for its role in various biochemical pathways, contributing to the understanding of metabolic processes.

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory, anticancer, and antimicrobial properties of this compound have shown promising results. Studies indicate that it may inhibit specific cancer cell lines or microbial growth.

- Drug Development : Ongoing research focuses on optimizing its structure to enhance bioactivity and reduce toxicity, paving the way for new drug candidates.

Industry

- Agrochemicals : The compound is utilized in developing agrochemicals, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it effective in controlling pests.

- Dyes and Advanced Materials : Its unique chemical properties are also leveraged in producing dyes and advanced materials for various industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, attributed to its ability to induce apoptosis through specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-cyano-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and carboxylic acid group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound can also participate in hydrogen bonding and electrostatic interactions, which contribute to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-cyano-1H-pyrazole-4-carboxylic acid

- 3-cyano-1H-pyrazole-5-carboxamide

- 3-cyano-1H-pyrazole-5-sulfonic acid

Comparison

Compared to similar compounds, 3-cyano-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group at specific positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

3-Cyano-1H-pyrazole-5-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms and functional groups that include a cyano group at position 3 and a carboxylic acid at position 5. This unique arrangement contributes to its reactivity and biological properties.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound acts as an enzyme inhibitor, potentially impacting various biochemical pathways. Its mechanism involves binding to active sites of enzymes, thereby modulating their activity through hydrogen bonding and electrostatic interactions .

2. Anti-inflammatory Effects:

Studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. A selectivity index for COX-2 inhibition has been reported, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Activity:

The compound has been explored for its anticancer properties, with various derivatives exhibiting cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its efficacy against specific tumors .

4. Antimicrobial Properties:

Research also highlights the antibacterial and antifungal activities of pyrazole derivatives. The presence of the cyano group is believed to enhance the interaction with microbial targets, leading to increased antimicrobial effectiveness .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a recent study, derivatives of this compound were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema, demonstrating the compound's potential as a therapeutic agent for inflammatory conditions .

Case Study: Anticancer Efficacy

Another investigation focused on the cytotoxicity of this compound against human breast cancer cells (MCF-7). The study revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their promise as novel anticancer agents .

Eigenschaften

IUPAC Name |

3-cyano-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSMOUACTOCHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623036 | |

| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187361-13-2 | |

| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.